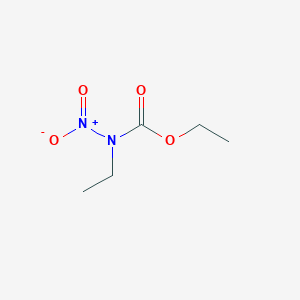![molecular formula C18H34N4O4 B14731031 4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one) CAS No. 6268-54-8](/img/structure/B14731031.png)
4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one) is a complex organic compound characterized by the presence of nitrosoimino groups and ketone functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one) typically involves the reaction of hexane-1,6-diamine with nitrosating agents under controlled conditions. The process may include steps such as:
Nitrosation: Hexane-1,6-diamine is treated with nitrosating agents like sodium nitrite in the presence of an acid to form the nitrosoimino groups.
Ketone Formation: The intermediate product is then reacted with 4-methylpentan-2-one under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes precise control of reaction temperatures, pH levels, and the use of catalysts to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one) undergoes various chemical reactions, including:
Oxidation: The nitrosoimino groups can be oxidized to form nitro compounds.
Reduction: Reduction reactions can convert the nitrosoimino groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can react with the compound under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
4,4’-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4’-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one) involves its interaction with molecular targets through its functional groups. The nitrosoimino groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The ketone functionalities may also participate in reactions with enzymes and other proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile
- N,N’-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide]
Uniqueness
4,4’-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one) is unique due to its combination of nitrosoimino and ketone groups, which confer distinct reactivity and potential applications. Unlike similar compounds, it can undergo a wider range of chemical reactions and has diverse applications in various fields.
Propriétés
Numéro CAS |
6268-54-8 |
|---|---|
Formule moléculaire |
C18H34N4O4 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
N-(2-methyl-4-oxopentan-2-yl)-N-[6-[(2-methyl-4-oxopentan-2-yl)-nitrosoamino]hexyl]nitrous amide |
InChI |
InChI=1S/C18H34N4O4/c1-15(23)13-17(3,4)21(19-25)11-9-7-8-10-12-22(20-26)18(5,6)14-16(2)24/h7-14H2,1-6H3 |
Clé InChI |
SUXRTBGZFDSLEU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C)(C)N(CCCCCCN(C(C)(C)CC(=O)C)N=O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



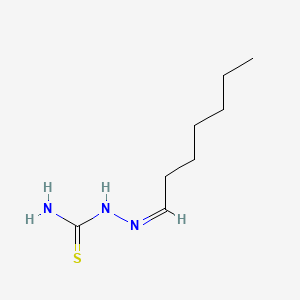
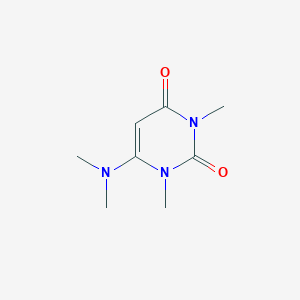
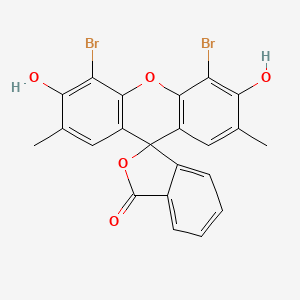
![6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14730980.png)
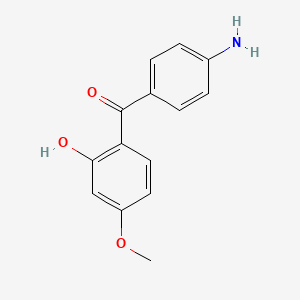
![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)
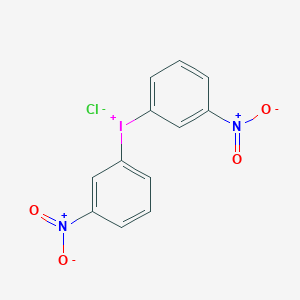


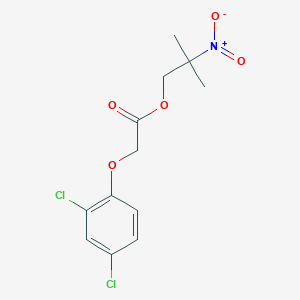

![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
